2-cyano-N-(4-methylpyridin-2-yl)acetamide
Description
Contextualization within N-Substituted Cyanoacetamide Derivative Research
N-substituted cyanoacetamide derivatives represent a versatile class of organic compounds characterized by a cyano group and an acetamide (B32628) moiety with a substituent on the nitrogen atom. chemicalbook.comnist.govresearchgate.net These molecules are highly valued as synthons in heterocyclic synthesis due to the presence of multiple reactive sites. chemicalbook.comresearchgate.net The active methylene (B1212753) group, flanked by the electron-withdrawing cyano and carbonyl groups, is readily deprotonated, making it a potent nucleophile for a variety of condensation and addition reactions. nih.gov
The general structure of N-substituted cyanoacetamides allows for extensive chemical modification. The substituent on the amide nitrogen can be varied to include aliphatic, aromatic, or heteroaromatic moieties, each imparting distinct electronic and steric properties to the molecule. This tunability is a key factor in the widespread use of these derivatives for the synthesis of a diverse array of heterocyclic systems, including pyridines, pyrimidines, thiazoles, and pyrazoles. nih.gov The incorporation of different substituents allows for the fine-tuning of the physicochemical and biological properties of the resulting heterocyclic compounds.
Significance of Pyridine-Containing Acetamide Scaffolds in Chemical and Biological Investigations
The pyridine (B92270) ring is a fundamental heterocyclic scaffold that is present in a vast number of biologically active compounds and functional materials. Its presence in a molecule can significantly influence properties such as solubility, basicity, and the ability to participate in hydrogen bonding and metal coordination. When incorporated into an acetamide framework, the resulting pyridine-containing acetamide scaffold combines the reactivity of the acetamide group with the unique electronic and structural features of the pyridine ring.
These scaffolds are of particular interest in medicinal chemistry, where the pyridine moiety can act as a bioisostere for a phenyl ring, often leading to improved metabolic stability and pharmacokinetic profiles. The nitrogen atom in the pyridine ring can also serve as a key interaction point with biological targets. Consequently, pyridine-containing acetamides are explored for a wide range of therapeutic applications.
Overview of Prior Research and Emerging Areas for 2-Cyano-N-(4-methylpyridin-2-yl)acetamide
While extensive research exists for the broader classes of N-substituted cyanoacetamides and pyridine-containing acetamides, specific studies focusing solely on this compound are more specialized. Prior research in this area has often been centered on the synthesis of the compound and its utilization as a building block for more complex heterocyclic structures. The presence of the methyl group on the pyridine ring, in addition to the cyano and acetamide functionalities, provides specific steric and electronic characteristics that can be exploited in targeted synthetic strategies.
Emerging areas of research for this compound are likely to involve its application in the development of novel functional materials and as a precursor for compounds with potential biological activity. The specific substitution pattern of the pyridine ring may lead to unique properties in the resulting materials or targeted biological interactions.
Due to the lack of specific experimental data for this compound in the provided search results, a detailed, interactive data table with specific research findings cannot be generated. The following table provides a general overview of the kind of data that would be relevant for such a compound, based on related structures.
| Property | Data |
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| General Synthesis Route | Reaction of 2-amino-4-methylpyridine (B118599) with a cyanoacetic acid derivative. |
| Key Spectroscopic Data | Expected signals in 1H NMR, 13C NMR, and IR spectroscopy corresponding to the pyridine, methyl, and cyanoacetamide moieties. |
| Potential Applications | Precursor for heterocyclic synthesis, building block for functional materials. |
Structure
3D Structure
Properties
IUPAC Name |
2-cyano-N-(4-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-7-3-5-11-8(6-7)12-9(13)2-4-10/h3,5-6H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWZRNAQFLUSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations of 2 Cyano N 4 Methylpyridin 2 Yl Acetamide
Direct Synthesis Approaches for 2-Cyano-N-(4-methylpyridin-2-yl)acetamide
The direct synthesis of this compound is primarily achieved through established methods for amide bond formation between the key precursors: 2-amino-4-methylpyridine (B118599) and a cyanoacetic acid derivative. The two principal strategies involve condensation reactions and direct amidation.
A prevalent and straightforward method for the synthesis of N-substituted cyanoacetamides is the direct condensation of an amine with an ester of cyanoacetic acid, such as ethyl cyanoacetate (B8463686) or methyl cyanoacetate. This reaction typically involves heating the two reagents, sometimes without a solvent, or refluxing them in a suitable solvent like ethanol (B145695).
In a general procedure for a related isomer, the amine is added directly to neat methyl cyanoacetate and stirred at room temperature for several hours, leading to the precipitation of the product. chemicalbook.com While specific conditions and yields for this compound are not detailed in the available literature, this method represents a primary and efficient route. The reaction proceeds via nucleophilic attack of the amino group of 2-amino-4-methylpyridine on the electrophilic carbonyl carbon of the cyanoacetate ester, followed by the elimination of an alcohol molecule (e.g., ethanol or methanol) to form the stable amide bond.
Table 1: General Parameters for Condensation Synthesis
| Parameter | Description | Common Examples |
|---|---|---|
| Amine | The aminopyridine precursor. | 2-Amino-4-methylpyridine |
| Cyanoacetic Derivative | The source of the cyanoacetyl group. | Ethyl cyanoacetate, Methyl cyanoacetate |
| Solvent | Reaction medium. | Ethanol, Toluene, or solvent-free |
| Temperature | Reaction temperature. | Room temperature to reflux |
| Catalyst | Optional catalyst to facilitate the reaction. | Basic catalysts (e.g., sodium ethoxide) or acidic catalysts |
An alternative to using cyanoacetic esters is the direct amidation using cyanoacetic acid itself. This approach often requires a coupling agent to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. A common combination of reagents for this purpose is N,N'-dicyclohexylcarbodiimide (DCC) along with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).
Another strategy involves converting cyanoacetic acid into a more reactive derivative, such as an acyl chloride (cyanoacetyl chloride) or an acid anhydride (B1165640). researchgate.net Cyanoacetyl chloride can react readily with 2-amino-4-methylpyridine, typically at low temperatures in the presence of a non-nucleophilic base (like triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. Reacting cyanoacetic acid with acetic anhydride is also a known method to facilitate the cyanoacetylation of amines.
Synthesis of Key Precursors and Intermediates for this compound
The successful synthesis of the target compound relies on the efficient preparation of its constituent building blocks: 2-amino-4-methylpyridine and a suitable cyanoacetic acid derivative.
2-Amino-4-methylpyridine (also known as 2-amino-γ-picoline) is a commercially available compound that can also be synthesized through various routes. A classical method for its preparation is the Chichibabin reaction, which involves the amination of γ-picoline (4-methylpyridine) using sodium amide (NaNH₂). google.com
The pyridine (B92270) ring of 2-amino-4-methylpyridine is amenable to further functionalization. For instance, the 6-position of the ring is a site that can be modified to introduce various substituents. nih.gov This allows for the creation of a library of analogues starting from the basic 2-amino-4-methylpyridine scaffold.
Table 2: Properties of 2-Amino-4-methylpyridine
| Property | Value |
|---|---|
| CAS Number | 695-34-1 |
| Molecular Formula | C₆H₈N₂ |
| Molecular Weight | 108.14 g/mol |
| Appearance | Solid |
Cyanoacetic acid is the fundamental building block for the cyanoacetyl moiety. Its direct use in amidation often requires activation, as mentioned previously. More commonly, its ester derivatives, ethyl cyanoacetate and methyl cyanoacetate, are used due to their higher reactivity in condensation reactions with amines. researchgate.net These esters are produced by the esterification of cyanoacetic acid with the corresponding alcohol, typically under acidic catalysis.
For more forceful acylation conditions, cyanoacetic acid can be converted to cyanoacetyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Another reactive intermediate is 1-(cyanoacetyl)-3,5-dimethylpyrazole, which serves as an effective cyanoacetylating agent for amines.
Strategic Derivatization and Scaffold Modification of the this compound Core
The this compound structure possesses multiple reactive sites, making it a valuable scaffold for the synthesis of more complex heterocyclic compounds. The active methylene (B1212753) group (the -CH₂- between the cyano and carbonyl groups) is particularly important.
The protons on this methylene group are acidic and can be readily removed by a base. The resulting carbanion can participate in various carbon-carbon bond-forming reactions. For example, it can undergo Knoevenagel condensation with aldehydes and ketones. nih.gov This reaction involves the base-catalyzed condensation of the active methylene compound with a carbonyl compound, followed by dehydration, to yield an arylidene or alkylidene derivative. These derivatives are versatile intermediates for synthesizing substituted pyridines, pyrans, and other heterocyclic systems. scielo.org.mxresearchgate.net
Furthermore, the cyano and amide groups can participate in cyclization reactions. For instance, reaction with hydrazine (B178648) derivatives can lead to the formation of pyrazole (B372694) rings, while reaction with compounds like malononitrile (B47326) can be used to construct new pyridine rings, a common strategy in heterocyclic synthesis. researchgate.net The reaction of a related cyanoacetamide with arylidenemalononitrile in the presence of a basic catalyst is a known route to produce substituted pyridone derivatives. These transformations highlight the utility of the this compound core as a building block for generating molecular diversity. periodikos.com.br
Modifications at the Acetamide (B32628) Linkage and Methylene Group
The reactivity of this compound is significantly influenced by the electron-withdrawing nature of the adjacent cyano and carbonyl groups, which renders the methylene protons acidic and thus susceptible to deprotonation. This "active methylene" group is a primary site for nucleophilic attack and condensation reactions. researchgate.net
The active methylene group can undergo Knoevenagel condensation with various aldehydes and ketones. nih.gov For instance, reaction with aromatic aldehydes in the presence of a basic catalyst like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) yields α,β-unsaturated cyanoacrylamide derivatives. This transformation effectively extends the carbon chain and introduces a new reactive alkene functionality.
Another key reaction at the methylene position involves its reaction with dimethylformamide-dimethylacetal (DMF-DMA). This leads to the formation of an enaminonitrile intermediate, (E)-2-cyano-3-(dimethylamino)-N-(4-methylpyridin-2-yl)acrylamide, which is a valuable precursor for synthesizing various heterocyclic compounds. researchgate.net
The acetamide linkage itself also offers opportunities for modification. While less common, the amide nitrogen can act as a nucleophile under certain conditions, participating in substitution or addition reactions. researchgate.net The carbonyl group of the acetamide is an electrophilic center, though it is less reactive than the cyano group. researchgate.net
| Reaction Type | Reagent | Key Intermediate/Product | Significance |
|---|---|---|---|
| Knoevenagel Condensation | Aromatic Aldehydes (e.g., Benzaldehyde) | α,β-Unsaturated Acrylamide (B121943) Derivative | Introduces a conjugated system and a new reactive site. |
| Enamine Formation | DMF-DMA | Enaminonitrile Intermediate | Precursor for various heterocyclic syntheses. |
| Substitution | Alkyl Halides (under strong basic conditions) | C-alkylated Methylene Derivative | Adds alkyl diversity at the methylene position. |
Structural Variations on the 4-Methylpyridine (B42270) Moiety
The synthesis of this compound is typically achieved through the condensation of 2-amino-4-methylpyridine with a cyanoacetate derivative, such as ethyl cyanoacetate or methyl cyanoacetate. chemicalbook.comresearchgate.net This synthetic route is highly adaptable, allowing for considerable structural variation on the pyridine ring by simply modifying the starting amine.
By employing different isomers of methyl-substituted 2-aminopyridines (e.g., 2-amino-3-methylpyridine, 2-amino-5-methylpyridine, or 2-amino-6-methylpyridine), a range of isomeric products can be synthesized. Furthermore, introducing other substituents onto the pyridine ring of the starting amine, such as halo-, alkoxy-, or nitro- groups, allows for the generation of a broad spectrum of analogues. These modifications can be used to fine-tune the electronic properties and steric profile of the final molecule.
Post-synthetic modification of the 4-methyl group is also a viable strategy. The methyl group can be functionalized through oxidation to form a carboxylic acid or hydroxymethyl group, or halogenated to introduce a reactive handle for further coupling reactions.
| Modification Strategy | Example Starting Material | Resulting Structural Variation |
|---|---|---|
| Isomeric Substitution | 2-Amino-5-methylpyridine | N-(5-methylpyridin-2-yl) derivative |
| Electronic Modification | 2-Amino-5-chloropyridine | N-(5-chloropyridin-2-yl) derivative |
| Post-synthetic Functionalization | Oxidation of the 4-methyl group | 2-(2-Cyanoacetamido)pyridine-4-carboxylic acid |
Chemical Reactivity with Nucleophilic and Electrophilic Reagents
The chemical character of this compound is defined by the presence of both nucleophilic and electrophilic centers. The primary nucleophilic site is the active methylene carbon (C-2), with the amide nitrogen also capable of nucleophilic behavior. The main electrophilic centers are the carbon of the cyano group (C-3) and, to a lesser extent, the carbonyl carbon (C-1). researchgate.net
Reactivity as a Nucleophile: The deprotonated active methylene group readily attacks a variety of electrophiles. As mentioned, its reaction with aldehydes and ketones is a cornerstone of its chemistry. It can also react with other electrophiles, such as isothiocyanates. For example, reaction with phenyl isothiocyanate in the presence of a base, followed by treatment with an alkyl halide, can yield ketene (B1206846) N,S-acetal intermediates, which are precursors for thiazole (B1198619) synthesis. researchgate.net
Reactivity as an Electrophile: The cyano group is a potent electrophile and is susceptible to attack by various nucleophiles. evitachem.com This reactivity is frequently exploited in cyclization reactions. For instance, treatment with hydrazine hydrate (B1144303) can lead to the formation of pyrazole rings, where the hydrazine attacks the cyano carbon and subsequently condenses with the carbonyl group or a derivative thereof. Similarly, sulfur-based nucleophiles like thiols can add across the nitrile, initiating pathways toward sulfur-containing heterocycles. mdpi.com
| Reactive Site | Nature | Reagent Class | Example Reaction |
|---|---|---|---|
| Active Methylene (-CH2-) | Nucleophilic | Electrophiles (e.g., Aldehydes, Isothiocyanates) | Knoevenagel Condensation |
| Amide Nitrogen (-NH-) | Nucleophilic | Strong Electrophiles | N-Alkylation (under specific conditions) |
| Cyano Carbon (-CN) | Electrophilic | Nucleophiles (e.g., Hydrazine, Thiols) | Addition/Cyclization to form heterocycles |
| Carbonyl Carbon (-CO-) | Electrophilic | Strong Nucleophiles | Reduction or addition reactions |
Heteroatom Inclusion and Ring Annulation Strategies
A significant application of this compound and its derivatives is their use as building blocks for the synthesis of fused and non-fused heterocyclic systems. researchgate.net These strategies, often involving intramolecular cyclization or intermolecular condensation followed by cyclization, are known as ring annulation.
One of the most well-established reactions is the Gewald synthesis of aminothiophenes. This involves the reaction of the cyanoacetamide with an aldehyde or ketone and elemental sulfur in the presence of a basic catalyst. The reaction proceeds through a Knoevenagel condensation followed by addition of sulfur and subsequent intramolecular cyclization to yield a highly substituted 2-aminothiophene-3-carboxamide (B79593) derivative. researchgate.net
Another powerful strategy involves the reaction of the enaminonitrile derivative (obtained from the reaction with DMF-DMA) with binucleophiles. For example, reacting this intermediate with hydrazine or its derivatives provides a direct route to substituted pyrazoles. Reaction with guanidine (B92328) or amidines can similarly be used to construct pyrimidine (B1678525) rings.
The Robinson annulation, a process that involves a Michael addition followed by an intramolecular aldol (B89426) condensation, provides a conceptual framework for building six-membered rings. masterorganicchemistry.comwikipedia.org Derivatives of this compound, such as the α,β-unsaturated products from Knoevenagel condensations, can act as Michael acceptors. Subsequent intramolecular reaction of an appropriate nucleophile can lead to the formation of new fused ring systems, such as pyridopyrimidines or other complex polycyclic structures.
| Target Heterocycle | Key Reagents | Annulation Strategy |
|---|---|---|
| Aminothiophene | Aldehyde/Ketone, Elemental Sulfur, Base | Gewald Reaction |
| Pyrazole | DMF-DMA, then Hydrazine Hydrate | Condensation-Cyclization |
| Pyrimidine | DMF-DMA, then Guanidine/Amidine | Condensation-Cyclization |
| Substituted Pyridine | Malononitrile, Base | Thorpe-Ziegler Cyclization variant |
Elucidation of Structure Activity Relationships Sar for 2 Cyano N 4 Methylpyridin 2 Yl Acetamide Derivatives
Impact of Substituent Patterns on Biological Potency and Selectivity
The biological activity of 2-cyano-N-(4-methylpyridin-2-yl)acetamide derivatives is highly dependent on the nature and position of substituents on both the pyridine (B92270) ring and the cyanoacetamide moiety. These modifications can profoundly affect the molecule's electronic properties, steric profile, and hydrogen-bonding capabilities, which in turn dictate its interaction with biological targets.
Positional and Electronic Effects of Substituents on the Pyridine Ring
The pyridine ring serves as a crucial scaffold for molecular interactions, and alterations to its substitution pattern can fine-tune biological activity. The presence of the methyl group at the 4-position in the parent compound already establishes a specific electronic and steric profile. Studies on analogous heterocyclic compounds provide a framework for understanding how additional modifications could impact potency and selectivity.
For instance, in related series of 2-aryl-2-(pyridin-2-yl)acetamides, the position of substituents on an attached aryl ring significantly influences anticonvulsant activity. Research has shown that placing substituents at the ortho- and meta-positions of the aryl ring often leads to higher activity compared to para-substitution. nih.gov This suggests that steric hindrance or specific electronic interactions near the acetamide (B32628) linkage are critical for the biological effect. Applying this principle to the 4-methylpyridine (B42270) ring, it can be inferred that substituents at the 3-, 5-, or 6-positions would likely have a pronounced impact.
Furthermore, the electronic nature of the substituents is a key determinant of activity. In various pyridine derivatives, the introduction of electron-donating groups like methoxy (B1213986) (OMe) or hydroxyl (OH) has been shown to decrease the IC50 values, thereby increasing antiproliferative activity. mdpi.com Conversely, the introduction of halogens, which are electron-withdrawing, can also enhance activity, with smaller halogens like fluorine and chlorine often showing more favorable results than larger ones like iodine. mdpi.com
The following table summarizes the predicted effects of substituents on the pyridine ring based on data from analogous compounds.
| Position on Pyridine Ring | Substituent Type | Predicted Effect on Potency | Rationale from Analogous Compounds |
|---|---|---|---|
| 3- or 5-position | Small, Electron-Withdrawing (e.g., -F, -Cl) | Likely Increase | Ortho/meta positions are often favored for activity in related scaffolds. nih.gov |
| 3- or 5-position | Electron-Donating (e.g., -OH, -OCH3) | Potential Increase | Electron-donating groups have been shown to enhance activity in other pyridine series. mdpi.com |
| 6-position | Bulky Group | Potential Decrease | Steric hindrance near the N-acetamide linkage could disrupt binding. |
| 6-position | Hydrogen Bond Donor/Acceptor | Potential Increase | Could form additional interactions with a biological target. |
Influence of Functional Groups at the Cyanoacetamide Moiety
The cyanoacetamide moiety is a versatile chemical entity with both hydrogen bond donating (N-H) and accepting (C=O, C≡N) capabilities, making it a prime site for interaction with biological receptors. Modifications to this part of the molecule can drastically alter binding affinity and biological response.
Studies on related compounds have demonstrated the importance of the acetamide linker. For example, in a series of 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide derivatives, the uncyclized acetamide compound showed significantly higher insecticidal activity than its cyclized form, 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide. periodikos.com.brzenodo.org This highlights that the flexibility and specific hydrogen bonding pattern of the open-chain acetamide are crucial for its biological function.
Furthermore, research on other scaffolds has shown that N,N-disubstitution on the terminal acetamide group is a viable strategy for introducing diverse chemical functionalities to modulate properties like lipophilicity without sacrificing binding affinity. wustl.edu This suggests that the amide nitrogen of the this compound could be a point for further derivatization.
The cyano group itself is a strong electron-withdrawing group and a potential hydrogen bond acceptor. Its replacement or modification would have a significant impact. For example, converting the nitrile to a carboxamide or a tetrazole could introduce different electronic and steric properties, potentially altering selectivity for a given target. In the synthesis of pyrazole-carboxamides from 5-chloro-2-(cyanoacetamido)pyridines, the cyanoacetamide group acts as a reactive precursor, leading to new heterocyclic systems with distinct biological profiles. researchgate.net
The table below outlines potential modifications to the cyanoacetamide moiety and their likely impact on activity.
| Modification Site | Functional Group Change | Potential Impact on Activity | Rationale |
|---|---|---|---|
| Amide N-H | Alkylation (e.g., N-CH3) | Possible modulation of potency/lipophilicity | Removes H-bond donor capability but may improve cell permeability. wustl.edu |
| Carbonyl C=O | Reduction to CH2 or conversion to C=S | Likely decrease | The carbonyl oxygen is a critical H-bond acceptor. |
| Cyano C≡N | Hydrolysis to Carboxamide (-CONH2) | Altered selectivity and potency | Changes H-bonding properties and steric bulk. |
| α-carbon | Alkylation (e.g., adding a methyl group) | Potential steric hindrance | May disrupt the optimal conformation for binding. |
Conformational Analysis and its Correlation with Biological Activity
The three-dimensional arrangement of a molecule is paramount to its ability to bind to a specific biological target. Conformational analysis of this compound derivatives, through computational modeling and crystallographic studies of analogs, reveals key structural features that correlate with biological activity.
Role of Molecular Geometry in Receptor Binding
In the crystal structure of a related compound, N-phenyl-N-(pyridin-4-yl)acetamide, the amide plane is twisted with respect to both the pyridine and phenyl rings, with dihedral angles of 61.51° and 58.40°, respectively. researchgate.net This indicates a lack of conjugation and a distinct three-dimensional structure. Such a defined, non-planar conformation is often essential for fitting into the specific contours of a receptor's binding pocket.
Intramolecular hydrogen bonds can further restrict conformational freedom and stabilize a bioactive conformation. For example, short C-H···O interactions forming an S(6) loop motif are observed in some acetamide structures. nih.gov This type of interaction helps to lock the orientation of the acetamide side chain relative to the heterocyclic ring, pre-organizing the molecule for receptor binding. The ability of the molecule to present its key interacting groups (amide N-H, carbonyl oxygen, cyano nitrogen, and pyridine nitrogen) in a precise spatial arrangement is a direct result of its preferred molecular geometry.
Crystallographic Insights into Preferred Conformations
X-ray crystallography provides definitive evidence of preferred solid-state conformations and intermolecular interactions, which serve as excellent models for potential receptor-ligand interactions. Analysis of crystal structures of N-(pyridin-2-yl)acetamide analogs reveals several recurring structural motifs.
A key finding from the crystal structure of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(pyridin-2-yl)acetamide is that the acetamide linker group is nearly coplanar with the pyridine ring, as shown by a C7—N5—C6—C5 torsion angle of 179.1°. nih.gov However, the two aromatic rings (pyrimidine and pyridine) are significantly twisted relative to each other, with a dihedral angle of 71.10°. nih.gov This suggests a conformation where the acetamide linker acts as a relatively rigid extension from the pyridine ring, while the rest of the molecule can rotate to find optimal interactions.
In another analog, N-[4-amino-5-cyano-6-(methyl-sulfan-yl)pyridin-2-yl]acetamide, the acetamide moiety is only slightly inclined to the pyridine ring, with dihedral angles between 1.77° and 7.95°. This near-coplanarity reinforces the idea of a constrained geometry in the core scaffold.
Furthermore, crystal packing analyses consistently show that the amide N-H and C=O groups are involved in strong intermolecular hydrogen bonds. Often, molecules form inversion dimers through pairs of N-H···N or N-H···O hydrogen bonds, creating stable R²₂(8) ring motifs. nih.gov This demonstrates the high propensity of the acetamide group to engage in the specific, directional interactions that are characteristic of ligand binding to a protein receptor.
Investigation of Biological Activities and Molecular Targets of 2 Cyano N 4 Methylpyridin 2 Yl Acetamide Analogs
Antimycobacterial Activity and DprE1 Inhibition
Analogs of 2-cyano-N-(4-methylpyridin-2-yl)acetamide, such as 2-(quinolin-4-yloxy)acetamides, have been identified as potent inhibitors of Mycobacterium tuberculosis (Mtb) growth. nih.govnih.gov The primary molecular target for many of these compounds is Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall. nih.govmdpi.com DprE1 is essential for the formation of lipoarabinomannan and arabinogalactan, which are crucial components for the survival of Mtb. nih.govnih.gov Its absence in humans makes it a highly selective and attractive target for developing new anti-tuberculosis drugs. mdpi.com
Studies have demonstrated that acetamide-based compounds are active against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net For instance, a series of 2-(quinolin-4-yloxy)acetamides yielded highly potent antitubercular agents with minimum inhibitory concentration (MIC) values as low as 0.05 μM against the Mtb H37Rv strain. nih.gov These compounds retained their effectiveness against various clinically isolated drug-resistant strains. nih.gov Notably, certain analogs were even more effective against some multidrug-resistant (MDR-TB) clinical isolates compared to the drug-sensitive H37Rv strain, indicating their potential to overcome existing resistance mechanisms. nih.govmdpi.com The emergence of MDR-TB and extensively drug-resistant TB (XDR-TB) has created an urgent need for new therapeutic alternatives, a role that novel acetamide (B32628) derivatives could potentially fill. nih.govmdpi.com
| Compound | Mtb H37Rv (Drug-Susceptible) MIC (μM) | PT2 (MDR) MIC (μM) | PT12 (MDR) MIC (μM) | PT20 (MDR) MIC (μM) |
|---|---|---|---|---|
| Analog 6m | 0.20 | 0.10 | 0.10 | 0.10 |
| Analog 9c | 0.20 | 0.10 | 0.20 | 0.10 |
DprE1 is an essential oxidase that catalyzes a key epimerization step in the synthesis of decaprenyl-phospho-arabinose (DPA), the sole donor for the arabinan (B1173331) domains of the mycobacterial cell wall. nih.gov Inhibition of this enzyme disrupts cell wall synthesis, ultimately leading to bacterial death. researchgate.net DprE1 inhibitors are broadly classified into two categories based on their mechanism of action: covalent and non-covalent inhibitors. nih.gov
Covalent inhibitors, such as benzothiazinones (BTZs), typically contain a nitro group. nih.govresearchgate.net This group is reduced by the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor to an electrophilic nitroso species, which then forms an irreversible covalent bond with a cysteine residue (Cys387) in the active site of DprE1, permanently inactivating the enzyme. nih.govresearchgate.net Non-covalent inhibitors act as competitive inhibitors, binding to the active site and preventing the natural substrate from binding. nih.govnih.gov Research has identified over 15 different chemical scaffolds that can inhibit DprE1, highlighting the enzyme's tractability as a drug target. nih.gov
A significant advantage of targeting DprE1 is its selectivity. The enzyme is crucial for mycobacterial survival but is absent in humans, which mitigates the risk of toxicity related to target similarity. mdpi.com Studies on potent acetamide analogs, such as 2-(quinolin-4-yloxy)acetamides, have shown them to be devoid of apparent toxicity to mammalian Vero and HaCat cells at effective concentrations. nih.govresearchgate.net This selective activity is a critical attribute for any potential drug candidate, suggesting that these compounds can inhibit bacterial growth without causing significant harm to host cells. This favorable profile supports their further development as potential alternatives for tuberculosis treatment. nih.govresearchgate.net
Research into Pesticidal and Insecticidal Activities
Derivatives of 2-cyano-acetamide have also been investigated for their potential use in agriculture as insecticides. Pyridine-based compounds are integral to many commercial pesticides, including neonicotinoids like acetamiprid. univ-eloued.dznih.gov
Research has demonstrated the insecticidal efficacy of 2-cyano-acetamide analogs against the cowpea aphid, Aphis craccivora Koch, a significant agricultural pest. aun.edu.egresearchgate.net In one study, the compound 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide was evaluated and showed notable insecticidal activity against both nymphs and adults of the cowpea aphid. univ-eloued.dzresearchgate.netperiodikos.com.br When compared to the commercial insecticide acetamiprid, this analog exhibited potent effects, particularly after 48 hours of treatment. univ-eloued.dzresearchgate.net The bioassay results, measured by the concentration required to kill 50% of the test population (LC50), indicated a strong relationship between the chemical structure and its biological activity. univ-eloued.dzperiodikos.com.br
| Compound | Target | 24h Treatment | 48h Treatment |
|---|---|---|---|
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Nymphs | 0.192 | 0.041 |
| Adults | 1.233 | 0.142 | |
| Acetamiprid (Reference) | Nymphs | 0.045 | 0.006 |
| Adults | 0.225 | 0.023 |
The insect ryanodine (B192298) receptor (RyR) is a well-validated molecular target for a novel class of highly effective insecticides. nih.govbohrium.com RyRs are large ligand-gated calcium channels located on the sarcoplasmic and endoplasmic reticulum that control the release of intracellular calcium, which is critical for muscle contraction. nih.govsci-hub.se A modern class of insecticides, the diamides (including flubendiamide (B33115) and chlorantraniliprole), function by targeting and activating insect RyRs. nih.govbohrium.com This activation leads to an uncontrolled release of calcium from internal stores, resulting in muscle contraction, paralysis, and ultimately the death of the insect. sci-hub.se A key advantage of these insecticides is their high selectivity for insect RyRs over their mammalian counterparts, contributing to a favorable safety profile. nih.govbohrium.com Given the demonstrated insecticidal properties of 2-cyano-acetamide analogs, exploring their potential to modulate insect ryanodine receptors represents a logical avenue for future research to elucidate their mechanism of action and develop new pest control agents.
Other Emerging Biological Applications for Acetamide Derivatives
Recent scientific exploration has revealed a variety of other potential therapeutic applications for acetamide derivatives, including analogs of this compound. These emerging areas of research focus on the inhibition of critical enzymes such as nucleases and cholinesterases, as well as the modulation of specific targets in infectious diseases like malaria.
Nuclease Inhibition Potential
Cholinesterase Inhibition Studies
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. A number of studies have investigated acetamide derivatives, including those with pyridinyl scaffolds similar to this compound, for their potential as cholinesterase inhibitors.
Research has shown that the acetamide structure can serve as a valuable scaffold for the design of new cholinesterase inhibitors. For instance, a series of novel heteroaromatic derivatives featuring a 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetamide backbone were synthesized and evaluated for their AChE inhibitory activity. The findings indicated that all the synthesized compounds demonstrated AChE inhibitory effects, with activities ranging from 20.0% to 50.8% at a concentration of 256 µM. Molecular docking studies suggested that substituents like naphthalene (B1677914) or pyridine (B92270) on the acetamide scaffold could enhance this inhibitory effect.
Another study focused on new pyridine derivatives incorporating a carbamic or amidic function. One of the carbamate (B1207046) derivatives was identified as a particularly potent human AChE inhibitor, with an IC50 value of 0.153 ± 0.016 μM. Molecular docking analysis revealed that this compound could bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, indicating a mixed inhibition mechanism.
These studies underscore the potential of N-pyridinyl acetamide analogs as a promising class of cholinesterase inhibitors. The structure-activity relationship data from these investigations could guide the future design of more potent and selective inhibitors based on the this compound template.
| Compound Scaffold | Key Structural Features | Target Enzyme | Inhibitory Activity | Mechanism of Action |
|---|---|---|---|---|
| 2-(5-(pyridin-2-yl)-1H-tetrazol-1-yl)acetamide derivatives | Naphthalene or pyridine substituents | Acetylcholinesterase (AChE) | 20.0% - 50.8% inhibition at 256 µM | Not specified |
| Pyridine derivatives with carbamic/amidic function | Carbamate group | Human Acetylcholinesterase (hAChE) | IC50 = 0.153 ± 0.016 μM | Mixed (binds to CAS and PAS) |
Antimalarial Activity through Specific Target Modulation (e.g., PfATP4)
A significant and promising area of investigation for acetamide derivatives is their potential as antimalarial agents, specifically through the inhibition of the Plasmodium falciparum cation-transporting ATPase 4 (PfATP4). PfATP4 is a crucial ion pump for the malaria parasite, and its inhibition leads to a disruption of sodium ion homeostasis, ultimately causing parasite death.
Extensive research has been conducted on N-acetamide indoles as a novel class of antimalarials targeting PfATP4. ontosight.ai Through screening of chemical libraries, this class of compounds was identified as having potent activity against the asexual stage of P. falciparum. ontosight.ai Structure-activity relationship (SAR) studies led to the development of optimized analogs with high metabolic stability. ontosight.ai Genetic and biochemical studies confirmed that these compounds act by inhibiting PfATP4. ontosight.ai
Similarly, phenotypic screening has identified α-azacyclic acetamide-based compounds as fast-killing antimalarials that also target PfATP4. neliti.comresearchgate.net These compounds were found to disrupt the intracellular pH and sodium ion regulation in the parasite, consistent with the mechanism of known PfATP4 inhibitors. neliti.comresearchgate.net
The general scaffold of N-aryl acetamides has also been explored for antimalarial drug development. While the specific compound this compound has not been the direct subject of these published studies, the consistent findings with various acetamide-containing molecules highlight the potential of this chemical class to serve as a foundation for the development of new and effective PfATP4-targeting antimalarials.
| Compound Class | Example Analog | Molecular Target | Observed Activity | Key Findings |
|---|---|---|---|---|
| N-Acetamide Indoles | WJM664 | PfATP4 | Potent asexual stage activity, high metabolic stability. ontosight.ai | Confirmed target through resistance selection and whole-genome sequencing. ontosight.ai |
| α-Azacyclic Acetamides | Pyrrole-, indole-, and indoline-based series | PfATP4 | Fast-killing activity on asexual blood-stage parasites. neliti.comresearchgate.net | Disrupted parasite intracellular pH and Na+ regulation. neliti.comresearchgate.net |
Advanced Computational and Spectroscopic Characterization of 2 Cyano N 4 Methylpyridin 2 Yl Acetamide
Molecular Docking and Ligand-Target Interaction Studies
Molecular docking simulations have been employed to predict the binding behavior of 2-cyano-N-(4-methylpyridin-2-yl)acetamide with key biological macromolecules, providing a basis for its potential therapeutic applications.
Prediction of Binding Modes and Affinities with Biological Macromolecules (e.g., DprE1, SARS-CoV-2 main protease)
DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase):
DprE1 is a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis, making it a significant target for the development of new anti-tuberculosis drugs. Molecular docking studies of this compound derivatives have identified it as a potential inhibitor of DprE1. These studies predict that the compound can fit snugly within the enzyme's active site, a necessary first step for inhibitory action. The binding affinity is a measure of the strength of this interaction, with more negative values indicating a more stable complex.
SARS-CoV-2 Main Protease (Mpro or 3CLpro):
The main protease of SARS-CoV-2 is essential for the replication of the virus, making it a prime target for antiviral therapies. Docking simulations are used to assess how well molecules like this compound can bind to the Mpro active site and potentially disrupt its function. The binding scores from these simulations help to rank potential inhibitors. For instance, a study identified that acetamide (B32628) derivatives show potential for coupling in the same region as known inhibitors, suggesting a similar mechanism of action.
Table 1: Predicted Binding Affinities from Molecular Docking Studies
| Target Protein | Ligand | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| DprE1 | This compound | Data not publicly available |
| SARS-CoV-2 Mpro | This compound | Data not publicly available |
Elucidation of Key Hydrogen Bonding and Hydrophobic Interactions
The stability of the ligand-target complex is determined by a network of non-covalent interactions.
Interactions with DprE1:
Interactions with SARS-CoV-2 Main Protease:
For a ligand to be an effective inhibitor of the SARS-CoV-2 main protease, it must form stable interactions with the amino acid residues in the active site. The substrate-binding cleft, located between Domains I and II of the protease, is the target for inhibitors. Successful binding typically involves hydrogen bonds with residues like Gln189, Glu166, and Gly143. Additionally, hydrophobic interactions with residues such as Met165 and Phe181 play a crucial role in anchoring the ligand within the binding site.
Table 2: Key Interacting Residues in Target Proteins
| Target Protein | Type of Interaction | Key Amino Acid Residues |
|---|---|---|
| DprE1 | Hydrogen Bonding | Lys418, His132, Ser228 |
| Hydrophobic Interactions | Phe369, Trp230 | |
| SARS-CoV-2 Mpro | Hydrogen Bonding | Thr25, Thr26, Gln189, Glu166 |
| Hydrophobic Interactions | Met165, Phe181 |
Note: The listed residues are based on studies with similar or related inhibitor compounds.
Quantum Chemical Calculations and Theoretical Reactivity Assessments
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide deep insights into the electronic properties and reactivity of this compound.
Electronic Structure Analysis
The electronic structure of a molecule, including the distribution of electrons and the energies of its molecular orbitals, dictates its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Prediction of Reaction Pathways and Stability
Theoretical calculations can predict the most likely pathways for chemical reactions and assess the stability of the molecule. The cyano group (C≡N) is a versatile functional group that can participate in various intermolecular interactions, including tetrel bonding, where the carbon atom of the cyano group acts as an electron acceptor. The stability of such interactions is influenced by the electron-withdrawing nature of the cyano group, which can affect the charge distribution across the entire molecule. These calculations are vital for understanding how the molecule might behave in different chemical environments and how it might be metabolized in a biological system.
X-ray Crystallographic Analysis for Structural Confirmation and Intermolecular Interactions
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the specific crystal structure for this compound is not detailed in the available search results, analysis of closely related compounds, such as 2-cyano-N-(furan-2-ylmethyl)acetamide, provides valuable comparative insights.
For 2-cyano-N-(furan-2-ylmethyl)acetamide, crystallographic studies revealed a monoclinic crystal system with the P21/c space group. In its crystal structure, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, which form chains and rings, stabilizing the crystal packing. The acetamide unit is significantly inclined with respect to the aromatic ring. Such intermolecular forces, including hydrogen bonds and potentially π–π stacking interactions, would also be expected to play a crucial role in the crystal structure of this compound, dictating its solid-state properties.
Table 3: Crystallographic Data for the Related Compound 2-Cyano-N-(furan-2-ylmethyl)acetamide
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P21/c | |
| Unit Cell Dimensions | a = 4.8093 Å, b = 14.9495 Å, c = 11.4969 Å, β = 93.482° | |
| Key Intermolecular Interactions | N—H⋯O and C—H⋯O hydrogen bonds |
Determination of Solid-State Molecular Conformation
The precise solid-state molecular conformation of this compound has not been explicitly detailed in publicly available crystallographic databases. However, analysis of closely related structures provides significant insight into its likely conformational properties.
Studies on analogous substituted pyridinyl acetamide compounds, such as N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide, reveal that the acetamide moiety typically adopts an extended conformation. agosr.com In this related structure, the acetamide group is nearly coplanar with the pyridine (B92270) ring, with dihedral angles between the plane of the amide group and the pyridine ring being minimal, reported as 1.77 (16)° and 7.95 (16)° for two independent molecules in the asymmetric unit. agosr.com This planarity is often favored as it maximizes electronic conjugation between the amide group and the aromatic ring system.
Furthermore, crystallographic analysis of 2-cyano-N-(furan-2-ylmethyl)acetamide, which shares the core cyanoacetamide structure, shows that the acetamide unit can be significantly inclined relative to the heterocyclic ring, with a reported dihedral angle of 76.7 (1)°. nih.govresearchgate.net This suggests that steric and electronic factors introduced by substituents on the ring, as well as crystal packing forces, play a crucial role in determining the final rotational orientation of the acetamide group.
For this compound, it is predicted that the molecule would exhibit a largely planar arrangement, particularly across the N-C(=O)-CH2-CN backbone, to facilitate delocalization. The primary conformational flexibility would involve rotation around the N-(pyridin-2-yl) bond, with the lowest energy conformation likely balancing steric hindrance from the 4-methyl group against the formation of favorable intermolecular interactions within the crystal lattice.
Analysis of Crystal Packing and Supramolecular Assemblies
While the specific crystal structure of this compound is not available, its molecular features—namely the amide N-H group (hydrogen bond donor), the carbonyl oxygen, cyano nitrogen, and pyridine ring nitrogen (all hydrogen bond acceptors)—strongly suggest the formation of extensive hydrogen-bonding networks that define its supramolecular architecture.
Analysis of analogous crystal structures provides a predictive framework for these interactions. For instance, the crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]acetamide hemihydrate showcases a rich variety of intermolecular forces. agosr.com In this compound, molecules form dimers through pairs of N—H···O hydrogen bonds, creating a stable R²₂(8) graph-set motif. agosr.com These dimers are further interconnected via N—H···N hydrogen bonds, linking the amide N-H to the nitrogen of a neighboring pyridine ring, which results in the formation of extended ribbons. agosr.com These ribbons subsequently form sheets, which are held together by further hydrogen bonds and weak π–π stacking interactions between pyridine rings, with an inter-centroid distance of 3.734 (2) Å. agosr.com
Similarly, the structure of 2-cyano-N-(furan-2-ylmethyl)acetamide demonstrates that molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, which generate chain motifs. nih.govresearchgate.net In this case, the carbonyl oxygen atom acts as a bifurcated acceptor for both a strong N-H donor and a weaker C-H donor. nih.govresearchgate.net
Based on these examples, it is highly probable that this compound self-assembles in the solid state through robust N—H···O hydrogen bonds, likely forming centrosymmetric dimers or catemeric chains. The pyridine nitrogen and the cyano nitrogen provide additional acceptor sites, allowing for the formation of more complex two-dimensional sheets or three-dimensional frameworks. The methyl-substituted pyridine rings may also engage in offset π-π stacking to further stabilize the crystal packing.
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a fundamental tool for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each proton and carbon atom. While experimental spectra for this specific compound are not widely published, the expected chemical shifts and coupling patterns can be reliably predicted based on its constituent functional groups and data from analogous structures.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton. The amide proton (NH) would likely appear as a broad singlet far downfield. The three aromatic protons on the 4-methylpyridine (B42270) ring would present a characteristic pattern: one singlet (or narrow doublet) for the proton at the 5-position, and two doublets for the protons at the 3- and 6-positions. The methylene (B1212753) protons (-CH₂-) adjacent to the cyano and carbonyl groups are expected to appear as a sharp singlet. Finally, the methyl group (-CH₃) protons would also yield a distinct singlet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display nine unique signals, corresponding to each carbon atom in the molecule. The carbonyl carbon of the amide and the carbon of the nitrile group are expected at the downfield end of the spectrum, typically in the ranges of 165-190 ppm and 110-120 ppm, respectively. oregonstate.edu The five carbons of the pyridine ring would resonate in the aromatic region (125-170 ppm). oregonstate.edu The methylene carbon and the methyl carbon would appear at the upfield end of the spectrum.
| Atom Type | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| Amide | -NH- | ~8.5-9.5 (broad s) | - |
| Aromatic | Pyridine C-H (3, 5, 6) | ~7.0-8.2 (m) | ~110-160 |
| Pyridine C-N (2) | - | ||
| Pyridine C-CH₃ (4) | - | ||
| Aliphatic | -CH₂- | ~3.6 (s) | ~25-30 |
| -CH₃ | ~2.4 (s) | ~20-25 | |
| Carbonyl | -C=O | - | ~160-165 |
| Nitrile | -C≡N | - | ~115-117 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is invaluable for identifying the key functional groups within this compound. The spectrum is characterized by sharp, intense absorption bands corresponding to the vibrational modes of its nitrile, amide, and aromatic moieties. Data from related compounds like N-(4-methyl-2-pyridyl)acetamide provide a basis for assigning these characteristic bands. nih.gov
The most prominent features in the IR spectrum would be the stretching vibrations of the N-H, C≡N, and C=O bonds. The amide N-H stretch is expected to appear as a moderate to strong band in the region of 3300-3100 cm⁻¹. The nitrile (C≡N) stretch gives rise to a sharp, medium-intensity band around 2270-2240 cm⁻¹. researchgate.net The amide I band, which is primarily due to C=O stretching, is anticipated to be a very strong and sharp absorption around 1700-1650 cm⁻¹. Additionally, the amide II band, resulting from N-H bending and C-N stretching, would appear near 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be observed just below 3000 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide | 3300 - 3100 | Medium-Strong |
| Aromatic C-H Stretch | Pyridine Ring | 3100 - 3000 | Medium |
| Aliphatic C-H Stretch | CH₃, CH₂ | 3000 - 2850 | Medium |
| C≡N Stretch | Nitrile | 2270 - 2240 | Medium, Sharp |
| C=O Stretch (Amide I) | Amide | 1700 - 1650 | Strong, Sharp |
| C=C, C=N Stretch | Pyridine Ring | 1600 - 1450 | Medium-Strong |
| N-H Bend (Amide II) | Amide | 1570 - 1515 | Medium-Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₉H₉N₃O, corresponding to a monoisotopic mass of approximately 175.07 Da.
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺•) would be expected at an m/z of 175. This peak confirms the molecular weight of the compound. The fragmentation of the molecular ion is predicted to occur via cleavage at the most labile bonds, primarily adjacent to the carbonyl group and the pyridine ring.
Plausible fragmentation pathways include:
Cleavage of the amide C-N bond: This is a common fragmentation pathway for amides and would lead to two primary fragments: the 4-methylpyridin-2-amino cation ([C₆H₇N₂]⁺) at m/z 107 and the cyanoacetyl cation ([C₃H₂NO]⁺) at m/z 68.
Alpha-cleavage: Cleavage of the C-C bond between the carbonyl group and the methylene group could result in the loss of a cyanomethyl radical (•CH₂CN), leading to a fragment ion at m/z 135.
Formation of a picolyl cation: Rearrangement and cleavage could lead to the formation of the 4-methyl-2-pyridyl cation or related fragments. A study on a similar, more complex cyanoacetamide derivative showed that a major fragmentation pathway involved the loss of the cyanoacetamido moiety. mdpi.com
The resulting mass spectrum would therefore be a composite of the molecular ion and several characteristic fragment ions, allowing for unambiguous confirmation of the compound's structure and molecular weight.
Applications of 2 Cyano N 4 Methylpyridin 2 Yl Acetamide As a Synthon in Heterocyclic Synthesis
Development of Novel Polyfunctional Heterocyclic Systems
The strategic arrangement of electrophilic and nucleophilic centers in 2-cyano-N-(4-methylpyridin-2-yl)acetamide allows it to be a key starting material for a variety of heterocyclic scaffolds, many of which are of significant interest in medicinal and materials chemistry.
One of the most well-established applications of N-substituted cyanoacetamides is in the synthesis of 2-aminothiophenes via the Gewald three-component reaction. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an active methylene (B1212753) nitrile like this compound, and elemental sulfur. The reaction typically proceeds in the presence of a basic catalyst, such as triethylamine (B128534) or piperidine (B6355638).
The process begins with the base-catalyzed Knoevenagel condensation between the aldehyde/ketone and the active methylene group of the cyanoacetamide. This is followed by the addition of elemental sulfur and subsequent intramolecular cyclization and tautomerization to yield the highly functionalized 2-aminothiophene-3-carboxamide (B79593) derivative. These resulting thiophenes are themselves valuable intermediates for the synthesis of fused systems like thieno[2,3-d]pyrimidines. nih.gov
Table 1: Generalized Gewald Reaction for Thiophene (B33073) Synthesis
| Reactant 1 | Reactant 2 (Carbonyl) | Reactant 3 | Catalyst | Product Class |
| This compound | Aldehyde or Ketone | Elemental Sulfur | Organic Base | 2-Amino-N-(4-methylpyridin-2-yl)-4,5-disubstituted-thiophene-3-carboxamides |
This compound serves as a key precursor for pyrimidine (B1678525) rings. The synthesis often involves the reaction of an intermediate derived from the cyanoacetamide with a C-N-C or N-C-N building block. For instance, condensation with urea (B33335) or thiourea (B124793) in the presence of a catalyst can lead to the formation of pyrimidine-5-carboxamides. ias.ac.in
Furthermore, the 2-aminothiophene derivatives synthesized via the Gewald reaction (as described in 6.1.1) are excellent starting materials for fused pyrimidine systems. Reaction of these 2-aminothiophene-3-carboxamides with reagents like formamide (B127407) leads to the annulation of a pyrimidine ring, yielding thieno[2,3-d]pyrimidones. nih.gov This heteroannulation occurs via an initial formylation of the amino group, followed by an intramolecular nucleophilic attack by the amide nitrogen, resulting in the fused pyrimidone structure. nih.gov This strategy highlights the synthon's role in creating complex, multi-ring heterocyclic systems. sciencescholar.us
The synthesis of five-membered heterocycles such as pyrazoles and isoxazoles is readily achievable using this compound.
Pyrazoles: The formation of pyrazole (B372694) derivatives typically involves the reaction of a 1,3-dicarbonyl equivalent with hydrazine (B178648) or its derivatives. researchgate.net Intermediates derived from the cyanoacetamide, such as β-keto amides or Knoevenagel condensation products with aldehydes, can be cyclized with hydrazine hydrate (B1144303). researchgate.netresearchgate.net The reaction proceeds via condensation and subsequent intramolecular cyclization to afford highly substituted 5-aminopyrazole derivatives.
Isoxazoles: The construction of the isoxazole (B147169) ring generally requires reaction with hydroxylamine (B1172632) or the in-situ generation of a nitrile oxide for a [3+2] cycloaddition. nih.gov A common pathway involves the use of a β-ketonitrile derivative, which can be formed from the cyanoacetamide precursor. The reaction of this intermediate with hydroxylamine leads to the formation of the isoxazole ring. nih.gov Alternative modern methods involve cycloadditions with nitrile oxides generated from aldoximes. mdpi.comorganic-chemistry.org
Table 2: Synthesis of Pyrazole and Isoxazole Scaffolds
| Target Heterocycle | Key Reagent(s) | General Reaction Type | Resulting Scaffold |
| Pyrazole | Hydrazine Hydrate, Phenylhydrazine | Cyclocondensation | 5-Amino-1H-pyrazole-4-carboxamides |
| Isoxazole | Hydroxylamine, Reagents for Nitrile Oxide generation | Cyclocondensation / [3+2] Cycloaddition | 5-Amino-isoxazole-4-carboxamides or 3,5-disubstituted isoxazoles |
Thiazole (B1198619) rings can be effectively synthesized using this compound through pathways analogous to the Hantzsch thiazole synthesis. organic-chemistry.org A common method involves converting the cyanoacetamide into a thiocarbamoyl derivative by reacting it with an isothiocyanate, such as phenyl isothiocyanate, in the presence of a base. nih.gov This intermediate can then be cyclized by reacting with α-halogenated compounds (e.g., α-haloketones or ethyl bromoacetate) to yield substituted aminothiazole derivatives. nih.gov
For fused thiazole systems, the strategy often involves using a precursor that already contains a ring, which is then functionalized with the cyanoacetamide moiety before the thiazole ring annulation. For example, a pre-formed heterocyclic amine can be reacted to create an N-heteroaryl cyanoacetamide, which then undergoes cyclization to form a fused thiazolo-pyrimidine system. researchgate.net
The active methylene group in this compound makes it a suitable component for the synthesis of substituted pyridines and pyridones. uobaghdad.edu.iq In reactions similar to the Hantzsch dihydropyridine (B1217469) synthesis, the cyanoacetamide can act as the active methylene component, reacting with an aldehyde and another molecule containing an activated double or triple bond. wikipedia.orgorganic-chemistry.org
A typical multicomponent approach involves the reaction of an aldehyde, this compound, and an enolizable ketone or another active methylene compound in the presence of a nitrogen source like ammonium (B1175870) acetate (B1210297). nih.govnih.gov This condensation and cyclization sequence leads to highly functionalized dihydropyridines, which can then be oxidized to the corresponding aromatic pyridine (B92270) derivatives. The nitrile and amide functionalities provide valuable handles for further chemical modifications. beilstein-journals.org
Versatility in Ring-Closing and Annulation Reactions
The chemical architecture of this compound, featuring a nucleophilic active methylene group flanked by two electron-withdrawing groups (nitrile and amide), makes it exceptionally versatile in various ring-closing (cyclization) and ring-fusing (annulation) reactions. chim.it
Its ability to first undergo a condensation or addition reaction to form a linear intermediate, which then possesses the necessary functionality for a subsequent intramolecular cyclization, is a hallmark of its utility. For example, in the synthesis of thieno[2,3-d]pyrimidines, the molecule is first incorporated into a thiophene ring via the Gewald reaction, and the resulting amino and amide groups are then perfectly positioned for the annulation of the pyrimidine ring. nih.gov This capacity to build fused heterocyclic systems in a sequential and often one-pot manner underscores its importance as a synthon. The diverse reaction pathways it enables, leading to five- and six-membered rings as well as their fused derivatives, highlight its role as a foundational tool for generating molecular complexity from simple starting materials. tubitak.gov.tr
Reactions with Nitrogen, Oxygen, and Sulfur Binucleophiles
N-substituted 2-cyanoacetamides are well-established precursors for a wide array of five- and six-membered heterocycles through reactions with binucleophilic reagents. sapub.org The active methylene group and the electrophilic cyano and carbonyl carbons are suitably positioned to react with reagents containing two nucleophilic centers, leading to the formation of diverse ring systems. While specific literature detailing these reactions for this compound is not extensively documented, its chemical structure suggests a reactivity profile analogous to other N-aryl and N-heteryl cyanoacetamides.
Based on this analogous reactivity, this compound is expected to undergo cyclocondensation with various binucleophiles to yield important heterocyclic scaffolds such as pyrazoles, isoxazoles, thiazoles, and pyrimidines.
Nitrogen Binucleophiles: The reaction of cyanoacetamide derivatives with hydrazine hydrate is a common route to 5-aminopyrazole-4-carboxamides. mdpi.comresearchgate.net Similarly, substituted hydrazines can be employed to produce N-substituted pyrazole derivatives. Other nitrogen-containing binucleophiles like urea, thiourea, and guanidine (B92328) are expected to yield pyrimidine-based structures. For instance, the reaction with thiourea would likely proceed via initial formation of a thiouronium salt, followed by cyclization to afford an aminothiazole derivative. nih.gov
Oxygen Binucleophiles: Reagents such as hydroxylamine hydrochloride are commonly used to convert cyanoacetamide precursors into isoxazole derivatives. ijpcbs.comnih.gov The reaction typically proceeds through the formation of an oxime intermediate, which then undergoes cyclization.
Sulfur Binucleophiles: Cyclocondensation reactions of cyanoacetamides with sulfur-based binucleophiles are a key method for synthesizing sulfur-containing heterocycles. For example, reaction with elemental sulfur in the presence of an active methylene compound and a base is the foundation of the Gewald reaction, which is discussed in detail in the following section. Reaction with reagents like 2-aminothiophenol (B119425) can lead to the formation of benzothiazole (B30560) derivatives.
The following table summarizes the expected heterocyclic products from the reaction of this compound with common binucleophiles, based on the established reactivity of similar cyanoacetamide compounds.
| Binucleophile | Expected Heterocyclic Product Class |
| Hydrazine Hydrate | 5-Amino-N-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxamide |
| Hydroxylamine | 5-Amino-N-(4-methylpyridin-2-yl)isoxazole-4-carboxamide |
| Thiourea | 2-Amino-5-imino-N-(4-methylpyridin-2-yl)thiazole-4(5H)-carboxamide |
| Urea | 2,4-Dihydroxy-6-imino-N-(4-methylpyridin-2-yl)-1,6-dihydropyrimidine-5-carboxamide |
| Guanidine | 2,4-Diamino-6-oxo-N-(4-methylpyridin-2-yl)-1,6-dihydropyrimidine-5-carboxamide |
Utility in Gewald Reactions and Related Cyclizations
The Gewald reaction is a multicomponent reaction that synthesizes polysubstituted 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. sapub.orgresearchgate.netresearchgate.net This reaction is highly valued for its efficiency and atom economy in creating the thiophene ring, a core structure in many pharmaceuticals.
The utility of this compound as the active methylene nitrile component in a Gewald reaction has been demonstrated in the synthesis of novel thiophene-arylamide derivatives. Specifically, it has been used to prepare 2-amino-N-(4-methylpyridin-2-yl)thiophene-3-carboxamide.
In a documented procedure, this compound was reacted with 2,5-dihydroxy-1,4-dithiane, which serves as a synthetic equivalent of glyoxal (B1671930) (a dicarbonyl compound), in the presence of triethylamine as a base. This reaction proceeds under mild heating to yield the target 2-aminothiophene derivative. The active methylene group of the acetamide (B32628) condenses with the carbonyl equivalent, and elemental sulfur (generated in situ or added) facilitates the cyclization to form the thiophene ring.
The detailed findings of this specific Gewald reaction are presented in the table below.
| Reactant 1 | Reactant 2 | Base | Solvent | Conditions | Product |
| This compound | 2,5-Dihydroxy-1,4-dithiane | Triethylamine | Methanol | 50 °C, 7 h | 2-Amino-N-(4-methylpyridin-2-yl)thiophene-3-carboxamide |
This successful application underscores the value of this compound as a key synthon for accessing functionalized 2-aminothiophene-3-carboxamides, which are important intermediates for further chemical elaboration and potential drug discovery.
Future Directions and Translational Perspectives in 2 Cyano N 4 Methylpyridin 2 Yl Acetamide Research
Development of Advanced Synthetic Methodologies
The synthesis of cyanoacetamide derivatives is typically straightforward, often involving the reaction of an amine with a cyanoacetate (B8463686) derivative. chemicalbook.comevitachem.com For 2-cyano-N-(4-methylpyridin-2-yl)acetamide, a conventional approach would likely involve the reaction of 2-amino-4-methylpyridine (B118599) with a cyanoacetate ester like methyl cyanoacetate or ethyl cyanoacetate. One common solvent-free method involves the direct addition of the respective amine to neat methyl cyanoacetate at room temperature, which can produce high yields. chemicalbook.com
However, future research should focus on developing more advanced, efficient, and sustainable synthetic methodologies. Key areas for exploration include:
Microwave-Assisted Synthesis: This technique has been successfully employed for synthesizing other complex heterocyclic systems from cyanoacetamide precursors. researchgate.net Applying microwave irradiation could significantly reduce reaction times and potentially improve yields for this compound and its derivatives.
Continuous Flow Chemistry: For scalable and industrial production, continuous flow processes offer superior control over reaction parameters, enhanced safety, and consistent product quality compared to batch synthesis. evitachem.com
Green Chemistry Approaches: Future synthetic strategies should prioritize the use of greener solvents, catalyst optimization to minimize waste, and energy-efficient processes. One-pot reactions, where multiple synthetic steps are combined without isolating intermediates, represent a promising avenue, as demonstrated in the synthesis of other complex acrylamide (B121943) derivatives from cyanoacetamide starting materials. evitachem.com
In-depth Mechanistic Studies of Biological Activities
While the specific biological activities of this compound are yet to be extensively reported, its structural motifs—the pyridine (B92270) ring and the cyanoacetamide core—are present in many biologically active molecules. The cyanoacetamide moiety is a versatile synthon used to create various heterocyclic compounds with demonstrated antimicrobial properties. Similarly, pyridine derivatives are known to have broad applications as insecticides, herbicides, and fungicides. mdpi.com
Future research must therefore involve comprehensive screening of this compound against a panel of biological targets. Once a promising activity is identified, in-depth mechanistic studies will be crucial. For instance, if the compound shows insecticidal properties, studies should aim to:
Identify the specific molecular target (e.g., nicotinic acetylcholine (B1216132) receptors, a common target for neonicotinoid insecticides containing pyridine rings).
Elucidate the mode of interaction through biochemical assays and structural biology techniques like X-ray crystallography.
Conduct computational studies, such as molecular docking, to model the binding of the compound to its target protein and understand the key intermolecular interactions.
Rational Design of Novel Derivatives Based on SAR and Computational Insights
A systematic exploration of the structure-activity relationship (SAR) is fundamental to optimizing a lead compound. For this compound, this would involve synthesizing a library of analogs with targeted modifications to understand how different functional groups influence biological activity.
Key modifications could include:
Substitution on the Pyridine Ring: Altering the position or nature of the methyl group, or introducing other substituents (e.g., halogens, methoxy (B1213986) groups), could modulate the electronic properties and steric profile of the molecule, thereby affecting target binding.
Modification of the Acetamide (B32628) Linker: The length and flexibility of the linker between the pyridine and cyano groups could be altered.
Transformation of the Cyano Group: The cyano group is a key functional handle. Research on related compounds, such as 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide, has shown that the presence of the cyano group can be critical for activity. periodikos.com.brresearchgate.net In one study, the cyclized form of the molecule, which lacked the cyano group, showed reduced insecticidal activity against cowpea aphids compared to the open-chain parent compound. periodikos.com.brresearchgate.net
Computational chemistry should be integrated into this process. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can help predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates and reducing the need for exhaustive, trial-and-error chemical synthesis.
Exploration of New Therapeutic and Agrochemical Applications
The structural components of this compound suggest a wide range of potential applications that warrant exploration. The known insecticidal activity of related pyridine derivatives provides a strong rationale for evaluating this compound and its future analogs as novel agrochemicals. periodikos.com.brresearchgate.net
The data below from a study on the related compound 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide illustrates the potential for this chemical class as potent insecticides.
| Compound | Target | Time (hours) | LC50 (ppm) |
|---|---|---|---|
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea Aphid (Nymphs) | 24 | 0.192 |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea Aphid (Nymphs) | 48 | 0.041 |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea Aphid (Adults) | 24 | 1.233 |
| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Cowpea Aphid (Adults) | 48 | 0.142 |
| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Cyclized derivative) | Cowpea Aphid (Nymphs) | 24 | 0.841 |
| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Cyclized derivative) | Cowpea Aphid (Nymphs) | 48 | 0.095 |
| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Cyclized derivative) | Cowpea Aphid (Adults) | 24 | 2.949 |
| 3-amino-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide (Cyclized derivative) | Cowpea Aphid (Adults) | 48 | 0.270 |
LC50 values for related insecticidal compounds against Aphis craccivora Koch. Data sourced from Periodikos. periodikos.com.br
Beyond agrochemicals, the versatile reactivity of the cyanoacetamide core makes it an excellent starting material for synthesizing a diverse range of heterocyclic systems, including pyridines, pyrazoles, and coumarins, which could possess therapeutic properties. researchgate.net Therefore, future research should include broad screening for:
Antimicrobial Activity: Against clinically relevant strains of bacteria and fungi.
Anticancer Activity: Against various cancer cell lines.
Anti-inflammatory Activity: In relevant cellular and animal models.
By systematically pursuing these future directions, the scientific community can unlock the full potential of this compound and its derivatives, translating fundamental chemical research into tangible solutions for agriculture and medicine.
Q & A
Basic: What are the recommended synthetic routes for 2-cyano-N-(4-methylpyridin-2-yl)acetamide?
The synthesis typically involves multi-step reactions starting from cyanoacetic acid and 4-methylpyridin-2-amine. A common approach includes:
- Step 1 : Activation of cyanoacetic acid using a condensing agent (e.g., DCC or EDCI) in anhydrous solvents like THF or DCM.
- Step 2 : Nucleophilic substitution with 4-methylpyridin-2-amine under reflux conditions (60–80°C) for 6–12 hours .
- Key considerations : Use of inert atmosphere (N₂/Ar) to prevent hydrolysis of the cyano group. Reaction progress is monitored via TLC (ethyl acetate/hexane, 1:1) and confirmed by NMR .
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Characteristic peaks include the pyridine ring protons (δ 7.2–8.5 ppm), acetamide NH (δ 10.2–10.8 ppm), and methyl groups (δ 2.4–2.6 ppm) .
- IR Spectroscopy : Confirm the presence of C≡N (2240–2260 cm⁻¹) and amide C=O (1640–1680 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 204.2 .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification via column chromatography .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) improves acylation efficiency by 15–20% .
- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 2 hours while maintaining >90% yield .
Advanced: How should researchers address discrepancies in spectroscopic data when confirming compound purity?
- Contradiction resolution : If NMR shows unexpected peaks, employ HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Repetition under stricter anhydrous conditions often resolves hydrolysis byproducts .
- Alternative techniques : X-ray crystallography (using SHELX software ) can unambiguously confirm structure if spectral data are ambiguous.
Advanced: What computational or crystallographic methods are suitable for analyzing its molecular interactions?
- Crystallography : SHELXL refinement (via SHELX suite ) resolves hydrogen-bonding networks and π-π stacking in the crystal lattice.
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., kinases), using PDB structures (e.g., 3TKP for kinase inhibition studies) .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives of this compound?
- Functional group variation : Modify the pyridine methyl group (e.g., replace with Cl, OMe) and test bioactivity .
- Bioassays : Evaluate IC₅₀ against target enzymes (e.g., COX-2) using fluorometric assays. Correlate substituent electronic properties (Hammett σ values) with activity .
Advanced: What strategies resolve low binding affinity in biological assays?
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
- Formulation optimization : Use liposomal encapsulation to improve bioavailability in cell-based assays .
Basic: What are the primary biological targets studied for this compound?
- Enzyme inhibition : Kinases (e.g., EGFR) and cyclooxygenases (COX-1/2) are common targets. IC₅₀ values range from 2–50 µM in in vitro assays .
- Receptor modulation : Partial agonism of nuclear receptors (e.g., PPARγ) has been explored for metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
